molecular formula C8H12BrN3O2 B13529289 Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate

Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13529289
M. Wt: 262.10 g/mol
InChI Key: LBUPJJLRFSFRIC-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be added via electrophilic bromination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can lead to various substituted pyrazoles.

Scientific Research Applications

Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate: Lacks the bromo substituent, which may affect its reactivity and binding properties.

    Methyl 4-(4-bromo-1h-pyrazol-1-yl)butanoate: Lacks the amino substituent, which may influence its biological activity.

    Methyl 4-(3-amino-5-bromo-1h-pyrazol-1-yl)butanoate: The position of the bromo substituent is different, which can alter its chemical and biological properties.

Uniqueness

Methyl 4-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is unique due to the specific positioning of the amino and bromo substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

methyl 4-(3-amino-4-bromopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H12BrN3O2/c1-14-7(13)3-2-4-12-5-6(9)8(10)11-12/h5H,2-4H2,1H3,(H2,10,11)

InChI Key

LBUPJJLRFSFRIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=C(C(=N1)N)Br

Origin of Product

United States

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